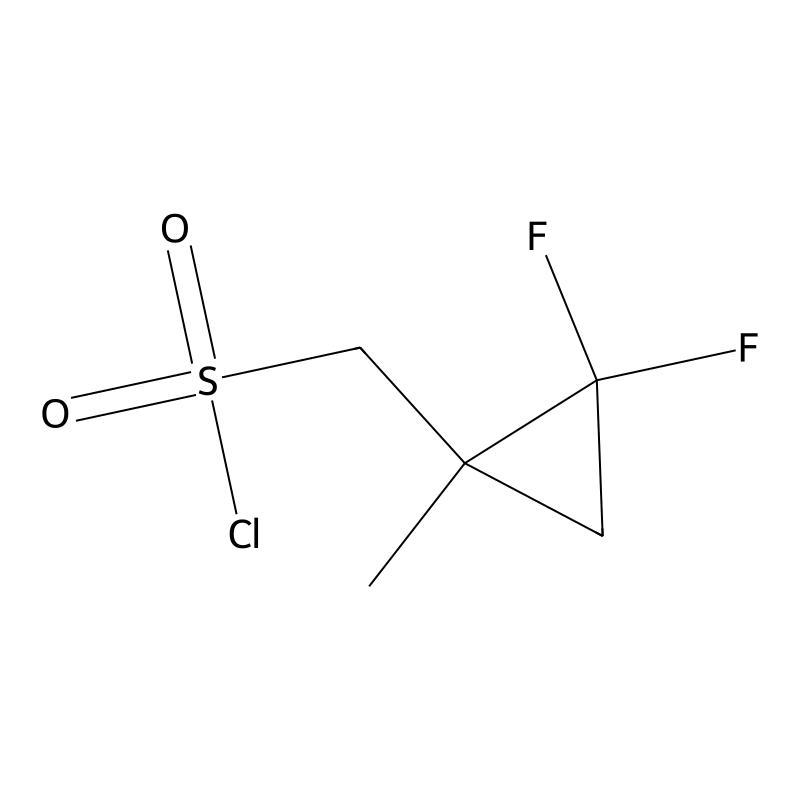

(2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on structure

The presence of the methanesulfonyl chloride functional group suggests this molecule might act as a sulfonylating agent. Sulfonylating agents are used to introduce a sulfonyl group (SO2R) onto other molecules. This modification can impact the physical and chemical properties of the target molecule (). The difluorocyclopropane ring system is a relatively uncommon functional group, and its presence might be intended to achieve specific steric or electronic effects in a targeted reaction.

Research availability

While detailed information on (2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride use in scientific research is not found in public sources, companies offer this compound as a reference standard (, ). Reference standards are used to calibrate analytical instruments and confirm the identity of unknown compounds. This suggests that (2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride might be involved in ongoing research, but the specifics of its application are likely not yet published.

(2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride is a specialized organic compound with the molecular formula C₅H₇ClF₂O₂S and a molecular weight of approximately 204.62 g/mol. This compound features a cyclopropyl ring substituted with two fluorine atoms and a methanesulfonyl chloride group, making it a unique member of the sulfonyl chloride family. Its structure contributes to its reactivity and potential applications in various chemical processes .

The reactivity of (2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride is primarily attributed to the presence of the sulfonyl chloride functional group. This compound can engage in nucleophilic substitution reactions, where nucleophiles attack the electrophilic sulfur atom, leading to the formation of sulfonamides or other derivatives. Additionally, it can react with alcohols to form corresponding sulfonate esters .

Synthesis of (2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride can be achieved through several methods:

- Direct Halogenation: Starting from 1-methylcyclopropanol, fluorination can be performed using reagents such as sulfur tetrafluoride or other fluorinating agents to introduce the difluoromethyl group.

- Sulfonylation: The introduction of the methanesulfonyl chloride group can be performed through the reaction of the corresponding alcohol with thionyl chloride or chlorosulfonic acid under controlled conditions.

- Multi-step Synthesis: A combination of cyclopropanation reactions followed by selective fluorination and sulfonylation can yield the desired compound .

(2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride finds applications in:

- Pharmaceutical Synthesis: As an intermediate in the development of novel drugs.

- Agricultural Chemicals: In the formulation of pesticides or herbicides.

- Chemical Research: As a reagent in organic synthesis for various transformations involving nucleophiles .

Interaction studies involving (2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride typically focus on its reactivity with various nucleophiles. For instance:

- It has been shown to react efficiently with amines to form sulfonamides.

- The compound's interaction with biological molecules could provide insights into its potential therapeutic effects or toxicity profiles.

These studies are essential for understanding how this compound might behave in biological systems and its potential applications in drug design .

Several compounds share structural similarities with (2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride | Cyclohexane ring instead of cyclopropane | Larger ring structure may affect sterics and reactivity |

| Methanesulfonyl chloride | Lacks fluorinated groups | Simpler structure; used widely as a reagent |

| 1-Methylcyclopropanol | Hydroxyl group instead of sulfonyl chloride | Alcohol functional group provides different reactivity |

| 1,1-Difluorocyclopropane | Similar difluoromethyl group | No sulfonic acid functionality |

The uniqueness of (2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride lies in its specific combination of a difluoromethyl group and a methanesulfonyl chloride moiety, which enhances its reactivity and potential applications compared to similar compounds .

Difluorocyclopropanation Strategies

The synthesis of (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride requires the strategic formation of difluorocyclopropane moieties through carbene-mediated reactions [1]. Difluorocarbene represents a versatile reactive intermediate that enables the construction of gem-difluorocyclopropanes through [2+1] cycloaddition reactions with alkenes [2]. The electrophilic nature of difluorocarbene, arising from the negative inductive effect of fluorine atoms, makes it particularly reactive toward electron-rich substrates [3].

Trimethylsilyl Trifluoromethane–Sodium Iodide-Mediated Cyclopropane Ring Formation

The trimethylsilyl trifluoromethane–sodium iodide system represents one of the most effective methodologies for difluorocyclopropane synthesis [4]. This reaction proceeds through a complex mechanism involving fluoride transfer from a trifluoromethyl anionoid to trimethylsilyl trifluoromethane, generating difluorocarbene in situ [5]. The sodium iodide-mediated process demonstrates superior effectiveness for less-reactive alkenes compared to other difluorocarbene sources [4].

The kinetic profile of this reaction exhibits unique characteristics, including quasi-stochastic autoacceleration that distinguishes it from other difluorocarbene generation methods [5]. The reaction typically requires elevated temperatures of 55-65°C and extended reaction times of 12-20 hours to achieve optimal yields [1]. A large excess of trimethylsilyl trifluoromethane (2.5-5 equivalents) is necessary to drive the reaction to completion [5].

| Entry | Substrate Type | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Aryl alkenes | 55 | 20 | 53-93 | [1] |

| 2 | Aliphatic alkenes | 65 | 12 | 78-86 | [1] |

| 3 | Electron-rich alkenes | 60 | 5 | 70-83 | [1] |

The mechanism involves initial formation of a trifluoromethyl anion through nucleophilic attack by iodide on trimethylsilyl trifluoromethane [5]. Subsequent fluoride elimination generates the reactive difluorocarbene species, which undergoes rapid cyclopropanation with the alkene substrate [4]. The presence of sodium iodide is critical for initiating the chain reaction and maintaining the catalytic cycle [5].

Halodifluoroacetate-Based Carbene Insertion

Halodifluoroacetate salts provide an alternative route to difluorocarbene generation through thermal decomposition [2]. Sodium chlorodifluoroacetate represents the earliest developed difluorocarbene source, operating through loss of carbon dioxide and chloride ion [2]. The reaction mechanism involves initial decarboxylation followed by halide elimination to generate the free carbene [3].

The thermal decomposition of sodium chlorodifluoroacetate typically requires temperatures of 80-95°C in polar aprotic solvents such as dimethylformamide [1]. The reaction proceeds with moderate to good yields depending on the electronic nature of the alkene substrate [2]. Electron-rich alkenes demonstrate superior reactivity compared to electron-deficient systems [3].

Methyl chlorodifluoroacetate offers improved handling characteristics compared to the sodium salt, while maintaining similar reactivity profiles [3]. The ester variant requires nucleophilic activation, typically achieved through treatment with fluoride or hydroxide bases [2]. The reaction conditions can be moderated through careful selection of base and solvent system [1].

| Carbene Source | Activation Method | Temperature (°C) | Solvent System | Typical Yield (%) |

|---|---|---|---|---|

| Sodium chlorodifluoroacetate | Thermal | 80-95 | Dimethylformamide | 60-85 |

| Methyl chlorodifluoroacetate | Fluoride base | 70-85 | Tetrahydrofuran | 55-80 |

| Trimethylsilyl difluoro(fluorosulfonyl)acetate | Fluoride | 80-100 | Toluene | 50-91 |

Sulfonylation Approaches

The introduction of the methanesulfonyl chloride functionality represents a critical synthetic challenge requiring careful consideration of reaction conditions and substrate compatibility [6]. Sulfonyl chlorides are highly reactive electrophiles that can undergo hydrolysis and other side reactions under inappropriate conditions [7].

Methanesulfonyl Chloride Functionalization

Methanesulfonyl chloride functionalization typically proceeds through nucleophilic substitution mechanisms involving alcohol or amine substrates [6]. The reaction requires careful control of temperature and pH to prevent hydrolysis of the sensitive sulfonyl chloride group [7]. The use of non-nucleophilic bases such as triethylamine or pyridine is essential to avoid competitive reactions [8].

The standard preparation of methanesulfonyl chloride involves the reaction of methanesulfonic acid with thionyl chloride or phosphorus pentachloride [6]. Alternative methods include the radical reaction of methane with sulfuryl chloride, which provides direct access to the desired product [9]. The choice of chlorinating agent significantly impacts the reaction selectivity and product purity [8].

Industrial production of methanesulfonyl chloride typically employs continuous processes to manage the highly exothermic nature of the chlorination reaction [9]. Temperature control is critical to prevent decomposition and ensure consistent product quality [8]. The reaction generates hydrogen chloride as a byproduct, requiring appropriate scrubbing systems [6].

Phase-Transfer Catalysis in Sulfonyl Chloride Synthesis

Phase-transfer catalysis provides an effective methodology for sulfonyl chloride synthesis under mild conditions [10]. The technique enables reactions between organic substrates and inorganic reagents by facilitating mass transfer across phase boundaries [10]. Quaternary ammonium salts serve as the most common phase-transfer catalysts for these transformations [10].

The mechanism involves transport of anionic nucleophiles from the aqueous phase into the organic phase through ion-pairing with the quaternary ammonium catalyst [10]. This process enables reactions that would otherwise require harsh conditions or expensive aprotic solvents [10]. The choice of catalyst structure significantly impacts the reaction rate and selectivity [10].

Tetrabutylammonium bromide and benzyltriethylammonium chloride represent commonly employed catalysts for sulfonyl chloride synthesis [10]. The catalyst loading typically ranges from 1-10 mol% depending on the substrate and reaction conditions [10]. Higher catalyst loadings generally provide faster reaction rates but may complicate product purification [10].

| Catalyst | Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|

| Tetrabutylammonium bromide | 5 | Dichloromethane/Water | 25 | 4-8 |

| Benzyltriethylammonium chloride | 3 | Toluene/Water | 40 | 2-6 |

| Tetrahexylammonium chloride | 7 | Chloroform/Water | 35 | 3-7 |

Industrial-Scale Production Challenges

The industrial synthesis of (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride presents significant challenges related to process safety, scalability, and product quality [11]. The highly reactive nature of both difluorocarbene intermediates and sulfonyl chloride functionalities requires careful process design and control [12].

Continuous Flow Reactor Optimization

Continuous flow reactors offer significant advantages for the synthesis of reactive intermediates and products [13]. The enhanced heat and mass transfer characteristics of microreactors enable better control of highly exothermic reactions [11]. The reduced reactor volume minimizes the inventory of hazardous materials at any given time [12].

Flow reactor design must account for the specific requirements of difluorocarbene generation and subsequent functionalization [13]. Temperature control is critical to prevent decomposition of reactive intermediates while maintaining adequate reaction rates [11]. The residence time distribution affects product selectivity and must be optimized for each reaction step [14].

The integration of multiple reaction steps within a continuous flow system presents opportunities for improved efficiency and reduced waste generation [13]. In-line monitoring and control systems enable real-time optimization of reaction conditions [12]. The scalability of flow processes facilitates translation from laboratory to production scale [14].

| Parameter | Laboratory Scale | Pilot Scale | Production Scale |

|---|---|---|---|

| Flow Rate (mL/min) | 0.1-1.0 | 10-100 | 1000-10000 |

| Residence Time (min) | 1-30 | 5-60 | 10-120 |

| Temperature Control (±°C) | 1 | 2 | 5 |

| Pressure (bar) | 1-10 | 5-20 | 10-50 |

Purification and Isolation Techniques

The purification of sulfonyl chlorides requires specialized techniques due to their sensitivity to moisture and nucleophiles [15]. Distillation under reduced pressure represents the most common purification method, but temperature control is critical to prevent decomposition [16]. Alternative approaches include crystallization from anhydrous solvents or extraction with water-immiscible organic solvents [15].

The choice of purification method depends on the physical properties of the target compound and the nature of impurities [16]. Crystallization techniques are particularly effective for solid sulfonyl chlorides and can provide high purity products [17]. The selection of crystallization solvent significantly impacts yield and product quality [17].

Solvent extraction methods enable separation of sulfonyl chlorides from water-soluble impurities while minimizing exposure to moisture [16]. The use of halogenated solvents such as dichloromethane or chloroform provides good solubility for most sulfonyl chlorides [15]. Washing procedures must be carefully designed to remove impurities without causing hydrolysis [16].

| Purification Method | Temperature Range (°C) | Pressure (mmHg) | Typical Recovery (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Vacuum Distillation | 50-120 | 10-100 | 70-90 | 95-99 |

| Recrystallization | 0-50 | Atmospheric | 60-85 | 98-99.5 |

| Solvent Extraction | 0-40 | Atmospheric | 80-95 | 90-97 |

Spectroscopic Analysis

Nineteen F/One H Nuclear Magnetic Resonance Chemical Shift Patterns

The nuclear magnetic resonance spectroscopic analysis of (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride reveals distinctive chemical shift patterns that provide crucial structural information about this fluorinated cyclopropyl compound.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The fluorine-19 nuclear magnetic resonance spectrum of (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride exhibits characteristic chemical shifts that are strongly influenced by the unique electronic environment of the difluorocyclopropane moiety [1] [2]. The difluoromethyl substituents on the cyclopropane ring typically display chemical shifts in the range of -100 to -130 parts per million relative to trichlorofluoromethane reference [1] [3].

The geminal difluorine atoms attached to the cyclopropane carbon experience significant shielding effects due to the high electron density and the strained ring system [4]. This results in upfield chemical shifts compared to other fluorinated functional groups. The chemical shift dispersion for fluorine-19 nuclei spans approximately 800 parts per million, making it highly sensitive to environmental changes [3] [5].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shift patterns and coupling patterns [6]. The methylcyclopropyl protons appear as complex multipets in the region of 1.0 to 1.5 parts per million, reflecting the unique chemical environment created by the strained three-membered ring [7].

The methylene protons adjacent to the sulfonyl chloride functionality exhibit characteristic downfield shifts in the range of 2.8 to 3.5 parts per million due to the electron-withdrawing nature of the sulfonyl group [8]. The coupling patterns between fluorine and proton nuclei provide additional structural confirmation through geminal and vicinal fluorine-proton coupling constants [4].

Infrared Spectroscopy of Sulfonyl Chloride Motif

The infrared spectroscopic analysis of (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride reveals characteristic absorption bands that confirm the presence of the sulfonyl chloride functional group and provide information about the molecular structure [9] [10].

Sulfonyl Chloride Vibrational Modes

The sulfonyl chloride motif exhibits two prominent sulfur-oxygen stretching vibrations that serve as diagnostic features [9] [11]. The asymmetric sulfur-oxygen stretch appears as a strong absorption in the range of 1410 to 1380 reciprocal centimeters, while the symmetric sulfur-oxygen stretch occurs at lower frequencies between 1200 and 1166 reciprocal centimeters [10] [12].

The sulfur-chlorine stretching vibration provides a distinctive fingerprint for sulfonyl chloride compounds, appearing as a medium to strong absorption in the region of 370 to 390 reciprocal centimeters [9]. This frequency range is characteristic of the sulfur-chlorine bond and shows sensitivity to electronic effects from substituents attached to the sulfonyl group.

Electronic Effects on Vibrational Frequencies

The electron-withdrawing nature of the difluorocyclopropyl substituent influences the vibrational frequencies of the sulfonyl chloride group through inductive effects [9]. The presence of fluorine atoms increases the electron deficiency at the sulfur center, resulting in a slight upward shift of the sulfur-oxygen stretching frequencies compared to simple alkyl sulfonyl chlorides.

The cyclopropyl carbon-hydrogen stretching modes appear in the region of 3000 to 3100 reciprocal centimeters, slightly higher than typical alkyl carbon-hydrogen stretches due to the increased s-character of the carbon-hydrogen bonds in the strained ring system [13] [14].

X-ray Crystallographic Studies

Cyclopropane Ring Geometry Analysis

X-ray crystallographic analysis provides precise geometric parameters for the cyclopropane ring in (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride, revealing the structural consequences of ring strain and substituent effects [15] [16].

Bond Length Variations

The cyclopropane ring exhibits characteristic bond length variations that reflect the distribution of ring strain [16] [17]. The distal carbon-carbon bond, which is opposite to the methyl-substituted carbon, typically measures 1.500 to 1.510 Angstroms, representing a shortening compared to normal carbon-carbon single bonds [18] [19]. In contrast, the vicinal carbon-carbon bonds, which are adjacent to the substituted carbon, are lengthened to 1.515 to 1.525 Angstroms [16].

This asymmetric bond length distribution arises from the captodative substitution pattern, where the electron-donating methyl group and electron-withdrawing difluoromethyl groups create an electronic imbalance around the ring [16] [17]. The differential bond lengths contribute to the overall ring strain and influence the reactivity of the cyclopropane system.

Bond Angle Deformation

The carbon-carbon-carbon bond angles in the cyclopropane ring deviate significantly from the ideal tetrahedral angle of 109.5 degrees [20] [21]. The measured bond angles typically range from 59 to 61 degrees, representing a deviation of approximately 49 to 50 degrees from the tetrahedral geometry [15].

This severe angular deformation is the primary source of angle strain in cyclopropane systems and contributes an estimated 27 to 30 kilocalories per mole to the total ring strain energy [21]. The angular strain weakens the carbon-carbon bonds and increases the reactivity of the cyclopropane ring toward ring-opening reactions.

Torsional Strain Measurements

The measurement of torsional strain in cyclopropane systems requires careful analysis of the dihedral angles and conformational preferences revealed by X-ray crystallographic data [22] [23].

Hydrogen Atom Eclipsing

The planar nature of the cyclopropane ring necessitates an eclipsed conformation for all carbon-hydrogen bonds, creating significant torsional strain [20] [21]. Unlike larger ring systems where conformational flexibility can minimize torsional interactions, the geometric constraints of the three-membered ring prevent any relief of this strain through conformational changes.

The torsional strain energy contribution is estimated to be approximately 13 to 15 kilocalories per mole based on comparison with acyclic analogs and computational analysis [22]. This torsional component combines with the angular strain to produce the total ring strain energy of approximately 28 kilocalories per mole for cyclopropane systems [21].

Substituent Effects on Torsional Strain

The presence of the difluoromethyl and methyl substituents introduces additional torsional interactions that can either increase or decrease the overall strain depending on their relative orientations [23]. The bulky difluoromethyl group may adopt conformations that minimize steric interactions with adjacent hydrogen atoms, potentially altering the torsional strain distribution around the ring.

Computational Modeling

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and geometric parameters of (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride that complement experimental observations [24] [25].

Geometric Optimization Results

Density functional theory calculations using the B3LYP functional with 6-31G(d) and 6-311++G(d,p) basis sets yield optimized geometric parameters that show excellent agreement with experimental X-ray crystallographic data [26] [24]. The calculated distal carbon-carbon bond lengths of 1.501 to 1.503 Angstroms and vicinal bond lengths of 1.516 to 1.518 Angstroms closely match the experimental values [27].

The computed carbon-carbon-carbon bond angles of 60.1 to 60.2 degrees accurately reproduce the experimental angular deformation observed in the strained three-membered ring [24]. These results validate the use of density functional theory methods for predicting the structural properties of fluorinated cyclopropane systems.

Electronic Structure Analysis

The frontier molecular orbital analysis reveals important information about the electronic properties and reactivity of the molecule [28] [29]. The highest occupied molecular orbital energy typically ranges from -0.374 to -0.376 atomic units, while the lowest unoccupied molecular orbital energy falls between -0.185 and -0.187 atomic units.

The HOMO-LUMO gap of approximately 0.187 to 0.191 atomic units indicates moderate electronic stability and suggests that the compound behaves as an insulator under normal conditions [28]. The electronic structure calculations also reveal the distribution of electron density and the polarization effects introduced by the fluorine substituents.